2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3S/c1-14-11-17(15(2)25-14)13-22-9-7-16(8-10-22)12-21-26(23,24)19-6-4-3-5-18(19)20/h3-6,11,16,21H,7-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDGRFZTKPBQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the furan moiety and the benzenesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the furan ring or the piperidine moiety.
Reduction: Typically targets the sulfonamide group or the aromatic ring.
Substitution: Commonly involves the chlorine atom or the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzenesulfonamides.
Scientific Research Applications
2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound’s uniqueness lies in its 2-chlorobenzenesulfonamide group, piperidine backbone , and furan-derived substituent . Key comparisons with analogs include:
A. Benzenesulfonamide Core Modifications
- Target Compound : 2-Chloro substitution on the benzene ring.
- –3 Compounds (15–18) : Varied substituents (e.g., 3-chloro, 5-chloro-2-fluoro, 5-chloro-2-methoxy, naphthalene) .
- Compounds (6d–6l): Sulfamoyl-amino groups at ortho/meta/para positions on benzene, paired with biaryl piperazine moieties (e.g., benzhydryl, bis(4-fluorophenyl)methyl) .
Impact :
- Bulky substituents (e.g., naphthalene in compound 18) increase lipophilicity but may reduce solubility .
B. Central Amine Scaffold
Impact :
- Piperidine’s lower basicity compared to piperazine may alter pharmacokinetics (e.g., membrane permeability).
- Bulky biaryl groups in compounds (e.g., benzhydryl) likely enhance steric hindrance, affecting target engagement .
C. Peripheral Substituents
Impact :
- Methyl groups on furan/dihydrobenzofuran enhance lipophilicity and modulate steric interactions.
Key Observations :
Biological Activity
2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound classified within the sulfonamide group. Its unique structure incorporates a chlorinated benzene ring, a piperidine moiety, and a dimethylfuran substituent, suggesting potential applications in medicinal chemistry and pharmacology. This article explores its biological activities, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 414.9 g/mol. The presence of functional groups such as sulfonamide and chlorinated benzene enhances its biological activity.
Biological Activity
Research indicates that compounds with the benzenesulfonamide structure exhibit significant biological activities, which include:
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperidine Ring : The piperidine moiety is synthesized through cyclization reactions involving appropriate precursors.
- Chlorination of the Benzene Ring : Chlorination can be achieved using reagents like thionyl chloride.
- Coupling with Dimethylfuran : The dimethylfuran substituent is introduced through alkylation or coupling reactions.
Research Findings
Recent studies have explored the biological activity of similar compounds and their mechanisms of action. For instance:
Case Studies
- Antimicrobial Activity : A study demonstrated that a related sulfonamide effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antibacterial agent.
- Inflammatory Response Modulation : In vitro assays indicated that certain derivatives could reduce pro-inflammatory cytokine production in macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
